Somatostatin Somatostatin Somatostatin, also known as growth hormone-inhibiting hormone, is a naturally-occurring peptide hormone of 14 or 28 amino acid residues that regulates the endocrine system. It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon, and is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary. Somatostatin is initially secreted as a 116 amino acid precursor, preprosomatostatin, which undergoes endoproteolytic cleavage to prosomastatin. Prosomastatin is further process into two active forms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), an extended SST-14 sequence to the N-terminus. The actions of somatostatin are mediated via signalling pathways of G protein-coupled somatostatin receptors. Antineoplastic effects and potential uses of somatostatin on various tumours, including pituitary adenomas, GEP-NETs, paragangliomas, carcinoids, breast cancers, malignant lymphoma and small-cell lung cancers, have been extensively investigated. Somatostatin has been used in the clinical setting for the diagnosis of acromegaly and gastrointestinal tract tumours. Its analogues have been developed to achieve more favourable kinetics for efficiency use in the management of acute conditions, such as esophageal varices. [DB00104] is a long-acting analogue of somatostatin that inhibits the release of a number of hormones, and is clinically used to relieve symptoms of uncommon gastroenteropancreatic endocrine tumours, as well as treat acromegaly.
Brand Name: Vulcanchem
CAS No.: 38916-34-6
VCID: VC21543308
InChI: InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55+,56-,57-,58-,59+,62-,63-/m0/s1
SMILES: CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O
Molecular Formula: C76H104N18O19S2
Molecular Weight: 1637.9 g/mol

Somatostatin

CAS No.: 38916-34-6

Cat. No.: VC21543308

Molecular Formula: C76H104N18O19S2

Molecular Weight: 1637.9 g/mol

* For research use only. Not for human or veterinary use.

Somatostatin - 38916-34-6

CAS No. 38916-34-6
Molecular Formula C76H104N18O19S2
Molecular Weight 1637.9 g/mol
IUPAC Name (4S,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Standard InChI InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55+,56-,57-,58-,59+,62-,63-/m0/s1
Standard InChI Key NHXLMOGPVYXJNR-LDBOSBTGSA-N
Isomeric SMILES C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O
SMILES CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O
Canonical SMILES CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O

Structure and Biochemical Properties

Somatostatin is characterized by its unique cyclic structure, which is critical for its biological activity. The peptide contains a disulfide bridge that forms its distinctive cyclic configuration, essential for receptor binding and subsequent biological effects.

Molecular Structure

Somatostatin exists naturally in two bioactive forms: a 14-amino acid peptide (SST-14) and a 28-amino acid peptide (SST-28). Both forms share the same 14-amino acid sequence at their C-terminus, which contains the functionally important cyclic region. The tryptophan residue within somatostatin has been identified as critical for binding to certain proteins, particularly the sodium-potassium pump (Na+/K+-ATPase) . This structure-function relationship demonstrates the precise molecular mechanisms through which somatostatin exerts its effects.

Synthesis and Metabolism

Somatostatin is synthesized from a larger precursor protein called preprosomatostatin. Following translation, this precursor undergoes several post-translational modifications to yield the active peptide. The extremely short half-life of native somatostatin results from rapid enzymatic degradation in circulation, which has necessitated the development of more stable analogues for therapeutic applications .

Biological Functions and Mechanisms of Action

Somatostatin exhibits remarkable functional versatility, acting through both receptor-dependent and receptor-independent mechanisms to influence numerous physiological processes.

Endocrine Regulation

One of somatostatin's primary functions is the inhibition of hormone secretion. It suppresses the release of numerous hormones, including growth hormone, insulin, glucagon, and various gastrointestinal hormones . This broad inhibitory effect on hormone secretion positions somatostatin as a critical regulator of metabolic homeostasis and growth.

Neurological Functions

In the central nervous system, somatostatin functions as an important neuromodulator. Recent research demonstrates that somatostatin signaling broadly dampens communication among various cell types in the prefrontal cortex and promotes exploratory and risk-taking-like behavior in mice . Somatostatin appears to function "like a car's brake, slowing the activity of neural circuitry in specific brain regions," suggesting its role in fine-tuning circuits to promote particular behaviors such as risk-taking, exploration, and decision-making . These findings underscore somatostatin's significance in higher cognitive functions.

Anti-proliferative and Anti-angiogenic Effects

Beyond its neuroendocrine functions, somatostatin demonstrates significant anti-proliferative and anti-angiogenic properties. These characteristics form the basis for its potential applications in cancer therapy. Somatostatin inhibits cell proliferation through both direct mechanisms, including cell cycle regulation, and indirect methods, such as inhibition of growth factors and angiogenesis .

Somatostatin Receptors

The diverse biological effects of somatostatin are mediated primarily through its interaction with specific receptors. Understanding these receptors and their distribution is crucial for developing targeted therapeutic approaches.

Receptor Subtypes and Distribution

Somatostatin exerts its multiple biological activities via five ubiquitously distributed receptor subtypes, classified as SSTR1 through SSTR5 . These G protein-coupled receptors demonstrate varying tissue distribution and signaling pathways, contributing to the diverse effects of somatostatin. The differential expression of these receptor subtypes across tissues provides opportunities for targeted therapeutic interventions.

Signaling Pathways

Upon binding to its receptors, somatostatin activates various intracellular signaling cascades. These pathways typically involve inhibition of adenylyl cyclase, reduction of intracellular calcium levels, and modulation of various protein kinases. The downstream effects include inhibition of secretory processes, regulation of cell proliferation, and modulation of ion channel activity.

Non-Canonical Interactions: The Somatostatin Interactome

Recent research has expanded our understanding of somatostatin's mechanisms beyond classical receptor-mediated signaling. The identification of its interactions with various proteins, particularly in the brain, reveals novel pathways through which somatostatin influences cellular function.

Interaction with P-type ATPases

A groundbreaking study on the human brain somatostatin interactome revealed that somatostatin predominantly binds several members of the P-type family of ATPases . Validation experiments confirmed an interaction between somatostatin and the sodium-potassium pump (Na+/K+-ATPase) and identified a tryptophan residue within somatostatin as critical for this binding . Functional analyses indicated that somatostatin might negatively modulate the K+ uptake rate of the Na+/K+-ATPase, suggesting a novel mechanism through which somatostatin influences cellular physiology .

Interaction with Amyloid Beta

Somatostatin has been observed to interact with the amyloid beta (Aβ) peptide, affecting its aggregation kinetics . This interaction may have significant implications for neurodegenerative diseases, particularly Alzheimer's disease, where Aβ aggregation plays a central pathogenic role. This finding highlights potential neuroprotective functions of somatostatin beyond its established neuroendocrine roles.

Therapeutic Applications

The diverse biological activities of somatostatin have led to numerous therapeutic applications, with established uses in endocrine disorders and emerging potential in various other conditions.

Acromegaly

Somatostatin agonists are well-established in the treatment of acromegaly, a condition characterized by excessive growth hormone production . These agonists effectively suppress growth hormone secretion, alleviating the clinical manifestations of this disorder. The development of long-acting somatostatin analogues has significantly improved the management of this chronic condition.

Diabetic Complications

Potential therapeutic uses for somatostatin analogues include diabetic complications like retinopathy, nephropathy, and obesity . These applications leverage somatostatin's inhibition of IGF-1 and VEGF, together with its effects on insulin secretion and the renin-angiotensin-aldosterone system . By modulating these pathways, somatostatin analogues may offer novel approaches to managing the microvascular and metabolic complications of diabetes.

Anti-inflammatory Applications

Recent studies have revealed anti-inflammatory and anti-nociceptive effects of somatostatin . A patent identifies a somatostatin compound useful as a local anti-inflammatory agent, suggesting potential applications in inflammatory conditions . These anti-inflammatory properties may extend somatostatin's therapeutic utility to a range of inflammatory disorders.

Neuropsychiatric Applications

The role of somatostatin in brain function suggests potential applications in neuropsychiatric disorders. Research has linked somatostatin to several human neuropsychiatric disorders . As investigators continue to explore somatostatin's function, a better understanding of its role may drive the development of new approaches to treat conditions where its expression might be reduced .

Somatostatin Analogues

The clinical limitations of native somatostatin have spurred the development of synthetic analogues with improved pharmacological properties. These compounds retain the essential biological activities of somatostatin while addressing its main therapeutic drawbacks.

Development and Characteristics

Stable, receptor-selective somatostatin agonists have been developed to overcome the short half-life and broad spectrum of biological responses associated with native somatostatin . The majority of these therapeutic agonists bind strongly to two of the five receptor subtypes, although recently an agonist of wider affinity has been introduced . These targeted affinities allow for more specific therapeutic effects with reduced off-target actions.

Currently Available Analogues

Several somatostatin analogues are currently available for clinical use, including octreotide, lanreotide, and pasireotide. These compounds differ in their receptor binding profiles, pharmacokinetics, and specific indications. The development of long-acting formulations has significantly improved patient compliance and quality of life by reducing the frequency of required administrations.

Current Research and Future Directions

Research into somatostatin continues to expand our understanding of its biological functions and therapeutic potential. Several promising avenues of investigation may lead to novel clinical applications in the future.

Anti-neoplastic Applications

Wider uses of somatostatin in anti-neoplastic therapy are being considered, building on its anti-proliferative and anti-angiogenic properties . Beyond neuroendocrine tumors, somatostatin analogues may offer therapeutic benefits in various other malignancies, particularly those expressing somatostatin receptors.

Neurological Disorders

As research continues to uncover somatostatin's roles in the brain, potential applications in neurological and psychiatric disorders are emerging. The interaction between somatostatin and amyloid beta peptide, along with its effects on neural circuitry, suggests possible roles in treating neurodegenerative and psychiatric conditions .

Novel Delivery Systems

The development of innovative delivery systems for somatostatin analogues represents another important area of research. These advances aim to improve bioavailability, extend duration of action, and enable targeted delivery to specific tissues, further enhancing the therapeutic utility of these compounds.

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